Prop-2-en-1-yl amino(oxo)acetate
Description
Structure
3D Structure
Properties
CAS No. |
111969-86-9 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
prop-2-enyl 2-amino-2-oxoacetate |
InChI |
InChI=1S/C5H7NO3/c1-2-3-9-5(8)4(6)7/h2H,1,3H2,(H2,6,7) |
InChI Key |
QBAQXONRHTVGGG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Prop 2 En 1 Yl Amino Oxo Acetate
Esterification and Amidation Routes for Prop-2-en-1-yl Amino(oxo)acetate Synthesis
Traditional two-step approaches involving separate ester and amide bond formations are common in the synthesis of α-amino esters. These can be performed in different orders, either by first forming the ester and then the amide, or vice versa.
One of the most direct methods for the synthesis of this compound is the Fischer esterification of oxamic acid with allyl alcohol. This reaction typically requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol.
The reaction is a reversible equilibrium, and to drive it towards the product side, water, a byproduct of the reaction, must be removed. This can be achieved by azeotropic distillation or the use of a dehydrating agent. While common for many carboxylic acids, the presence of the amide group in oxamic acid can sometimes complicate the reaction, potentially leading to side reactions under harsh acidic conditions. google.comgoogle.com Alternative methods, such as using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like Oxyma, can facilitate the esterification under milder conditions. nih.gov Notably, the esterification of carboxylic acids with allyl alcohol has been successfully achieved with high yields using EDCI-mediated reaction conditions. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Conditions | Product |
| Amino(oxo)acetic Acid | Prop-2-en-1-ol | Sulfuric Acid (H₂SO₄) | Reflux, Water Removal | This compound |
| Amino(oxo)acetic Acid | Prop-2-en-1-ol | EDCI, Oxyma | Room Temperature | This compound |
An alternative strategy involves the formation of the C-N bond after the ester has been established. This can be achieved by reacting an allyl haloacetate, such as allyl bromoacetate or allyl chloroacetate (B1199739), with an amine nucleophile like ammonia (B1221849). This reaction is a classic example of a nucleophilic substitution.
The process involves the displacement of the halide ion by the lone pair of electrons on the nitrogen atom of ammonia. This route first requires the synthesis of the allyl haloacetate, which can be prepared by the esterification of the corresponding haloacetic acid with allyl alcohol. The subsequent amination must be carefully controlled to avoid overalkylation, where the product amine reacts further with the starting haloacetate. Using a large excess of ammonia can help to minimize this side reaction.
| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |
| Prop-2-en-1-yl 2-bromoacetate | Ammonia (NH₃) | Ethanol | Controlled Temperature | This compound |
| Prop-2-en-1-yl 2-chloroacetate | Ammonia (NH₃) | Methanol | Excess Ammonia | This compound |
This approach involves the amidation of an α-keto ester, specifically allyl glyoxylate (B1226380). The direct conversion of an ester to an amide, known as aminolysis, often requires high temperatures and pressures, which can be problematic for sensitive molecules. researchgate.net
More sophisticated methods may be employed, such as the use of coupling agents that activate the ester or the amine. A plausible, albeit multi-step, pathway could involve the conversion of the ketone in allyl glyoxylate to an oxime, followed by reduction to the amine. Alternatively, reductive amination of the glyoxylate with ammonia and a suitable reducing agent could furnish the desired product.
| Reactant 1 | Reagent(s) | Key Transformation | Intermediate Product |
| Prop-2-en-1-yl oxoacetate | Hydroxylamine (NH₂OH) | Oximation | Prop-2-en-1-yl hydroxyimino(oxo)acetate |
| Prop-2-en-1-yl oxoacetate | Ammonia (NH₃), NaBH₃CN | Reductive Amination | This compound |
Multicomponent Reaction Strategies toward Amino(oxo)acetate Derivatives
Multicomponent reactions (MCRs) offer an efficient alternative to traditional linear syntheses by combining three or more reactants in a single pot to form a complex product, thereby increasing atom economy and reducing waste.
The Mannich reaction is a three-component reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In the context of synthesizing amino acid precursors, a variation of this reaction can be employed using a glyoxylate derivative, an amine, and a carbonyl compound that can form an enol or enolate. nih.govorganic-chemistry.org
For the synthesis of structures related to this compound, one could envision a Mannich-type reaction involving an N-acylimino glyoxylate ester, generated in situ from allyl glyoxylate and an amine derivative. This electrophilic imine can then be attacked by an enolate to form the carbon skeleton of a β-amino carbonyl compound. acs.org Asymmetric versions of this reaction, often employing chiral catalysts like proline, can lead to enantiomerically enriched amino acid derivatives. nih.gov
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |
| Aldehyde | Amine | Allyl Glyoxylate | Acid/Base | β-Amino-α-ketoester derivative |
| N-PMP-imino ethyl glyoxylate | α,α-disubstituted aldehyde | L-Proline | Organocatalyst | Quaternary β-formyl α-amino acid derivative nih.gov |
The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The aza-Michael reaction, specifically, uses a nitrogen nucleophile. wikipedia.org This strategy can be adapted to construct the amino-oxo functionality.
A potential synthetic route could involve the addition of an amine (the Michael donor) to an electrophilic alkene (the Michael acceptor) that contains a precursor to the allyl oxoacetate moiety. For instance, a nitrogen nucleophile could be added to a derivative of allyl acrylate (B77674), followed by oxidation of the α-carbon to introduce the second carbonyl group. This approach allows for the formation of the crucial C-N bond in a controlled manner. researchgate.netmdpi.com
| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Key Transformation | Product Structure |
| Ammonia or protected amine | Allyl 2-propenoate derivative | 1,4-Conjugate Addition | β-Amino ester |
| Nitrogen Nucleophile | α,β-Unsaturated Allyl Ester | Aza-Michael Addition | Proximal Amino-Ester Structure |
Asymmetric Synthetic Approaches for Chiral Amino(oxo)acetate Derivatives
The generation of chiral amino(oxo)acetate derivatives with high enantiopurity is a significant challenge in synthetic chemistry. Two primary strategies, enantioselective catalysis and stereoselective introduction of the allyl functionality, are at the forefront of these efforts.
Enantioselective catalysis offers a powerful tool for the synthesis of chiral α-amino acid esters. nih.gov Organocatalysis, in particular, has emerged as a valuable strategy. For instance, a one-pot approach involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening esterification can yield a variety of (R)- and (S)-α-arylglycine esters from commercially available aldehydes and anilines. acs.org This process utilizes readily available Cinchona alkaloid-based catalysts and a single solvent, making it an efficient and operationally simple method. nih.govacs.org The key to the stereocontrol in the epoxidation step is often attributed to cooperative hydrogen-bonding interactions. acs.org
Another approach involves the kinetic resolution of racemic amino acids. A novel phosphine oxide organocatalyst has been shown to be highly efficient in the kinetic resolution of racemic amino acids through esterification with L-pyroglutaminol, providing a wide range of chiral esters with excellent stereoselectivities. elifesciences.org
Transition-metal catalysis also plays a crucial role. Palladium-catalyzed asymmetric arylation of α-keto imines, generated in situ from C-acyl N-sulfonyl-N,O-aminals, provides an efficient route to chiral α-amino ketones, which are precursors to amino acids. nih.gov The chiral palladium(II) complex catalyst is believed to play multiple roles in activating the substrates and promoting the enantioselective addition. nih.gov
| Catalyst Type | Reaction | Key Features |
| Cinchona Alkaloid-based Organocatalyst | One-pot synthesis of α-arylglycine esters | Operational simplicity, use of commercial reagents. nih.govacs.org |
| Phosphine Oxide Organocatalyst | Kinetic resolution of racemic amino acids | High stereoselectivity, access to both enantiomers. elifesciences.org |
| Chiral Palladium(II) Complex | Asymmetric arylation of α-keto imines | In situ generation of reactive intermediates. nih.gov |
The introduction of the prop-2-en-1-yl (allyl) group in a stereoselective manner is a critical step in the synthesis of the target molecule. Asymmetric allylation of glyoxylates is a well-established method to achieve this. researchgate.net The use of chiral pentacoordinate allylsilicates, generated from a chiral diol-modified allyltrichlorosilane in the presence of Lewis bases, allows for the one-pot asymmetric allylation of glyoxylates to produce optically active homoallylic alcohols with good enantioselectivity. researchgate.net The stereochemical outcome of these reactions is often dependent on the transition state geometry, which can be either cyclic or acyclic depending on the specific reagents and conditions employed. researchgate.net
Palladium-catalyzed allylic C-H functionalization represents another powerful technique. This method can be used for the synthesis of allylic trifluoroacetates from functionalized olefins under oxidative conditions with a high degree of diastereoselectivity. Such intermediates can be further elaborated to introduce the desired amino functionality.
The addition of allyl-metal reagents to imines is a common strategy for the synthesis of homoallylic amines. The use of allylboronates in these reactions is particularly advantageous due to their low toxicity and high functional group tolerance, often leading to high levels of selectivity.
| Reagent/Catalyst | Substrate | Key Outcome |
| Chiral Pentacoordinate Allylsilicates | Glyoxylates | Optically active homoallylic alcohols. researchgate.net |
| Palladium Catalyst | Functionalized Olefins | Diastereoselective formation of allylic trifluoroacetates. |
| Allylboronates | Imines | Highly selective synthesis of homoallylic amines. |
Derivatization from Pre-existing Glyoxylate and Amino Acid Building Blocks
An alternative and often more direct approach to this compound and its derivatives involves the utilization of readily available glyoxylate and amino acid building blocks. This strategy leverages the existing chirality of amino acids or employs reactions that can stereoselectively modify glyoxylate derivatives.
For instance, the SnCl₄-catalyzed ene reaction of methyl N-(benzyloxycarbonyl)-l-allylglycinate with glyoxylate esters of chiral auxiliaries can produce diastereomeric alcohols. acs.org These intermediates can then be converted to the desired amino acid derivatives through a series of transformations. Another route utilizes a bis(oxazoline)-copper complex as a chiral catalyst for the ene reaction of a glycine (B1666218) derivative with methyl glyoxylate, affording the product with high diastereoselectivity. acs.org
Furthermore, imines derived from glycine esters are versatile building blocks for the synthesis of nonproteinogenic α-amino acids through various reactions, including alkylations and aldol reactions. researchgate.net Photoredox catalysis has also been employed for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, providing a convenient method for the synthesis of unnatural α-amino acids from ubiquitous carboxylic acids. nih.gov
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Key Transformation |
| Methyl N-(benzyloxycarbonyl)-l-allylglycinate | Glyoxylate ester of a chiral auxiliary | SnCl₄ | Ene reaction to form diastereomeric alcohols. acs.org |
| Glycine derivative | Methyl glyoxylate | Bis(oxazoline)-copper complex | Chiral catalyzed ene reaction. acs.org |
| Glycine ester imine | Alkylating/Aldol reagent | Various | Synthesis of nonproteinogenic α-amino acids. researchgate.net |
| Chiral glyoxylate-derived N-sulfinyl imine | Carboxylic acid | Organic acridinium-based photocatalyst | Stereoselective C-radical addition. nih.gov |
Advanced Spectroscopic and Structural Elucidation of Prop 2 En 1 Yl Amino Oxo Acetate
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted NMR data for Prop-2-en-1-yl amino(oxo)acetate offers a detailed map of its atomic connectivity.
Comprehensive ¹H NMR and ¹³C NMR Spectral Analysis for Definitive Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the allyl group and the amide protons. The electronegativity of the adjacent oxygen and nitrogen atoms significantly influences the chemical shifts.
Amide Protons (-NH₂): These protons are anticipated to appear as a broad singlet in the downfield region (approximately 7.0-8.5 ppm) due to nitrogen's quadrupole moment and potential hydrogen bonding.
Vinyl Proton (-CH=): The internal vinyl proton will be the most deshielded of the allyl group, expected around 5.8-6.1 ppm. Its signal will be complex, appearing as a multiplet due to coupling with both the terminal vinyl protons and the allylic (-CH₂-) protons.
Terminal Vinyl Protons (=CH₂): These two protons are diastereotopic and will show distinct chemical shifts, predicted to be between 5.2 and 5.4 ppm. Each will appear as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the -CH= proton.
Allylic Protons (-O-CH₂-): These protons, attached to the carbon adjacent to the ester oxygen, are deshielded and expected to appear as a doublet around 4.6-4.8 ppm.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -NH ₂ | 7.0 - 8.5 | Broad Singlet (br s) |
| -CH =CH₂ | 5.8 - 6.1 | Multiplet (m) |
| -CH=CH ₂ (trans) | 5.3 - 5.5 | Doublet of Doublets (dd) |
| -CH=CH ₂ (cis) | 5.2 - 5.4 | Doublet of Doublets (dd) |
¹³C NMR Spectroscopy: The carbon spectrum provides information on the five unique carbon environments in the molecule. The carbonyl carbons are the most deshielded, appearing significantly downfield.
Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The ester carbonyl is typically found further downfield than the amide carbonyl. Predicted shifts are approximately 168-172 ppm for the ester and 165-169 ppm for the amide.
Vinyl Carbons (-CH=CH₂): The internal carbon (-C H=) is expected around 130-134 ppm, while the terminal carbon (=C H₂) will be further upfield, around 118-122 ppm.
Allylic Carbon (-O-CH₂-): The carbon attached to the ester oxygen is predicted to have a chemical shift in the range of 65-69 ppm.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C =O | 168 - 172 |
| Amide C =O | 165 - 169 |
| -C H=CH₂ | 130 - 134 |
| -CH=C H₂ | 118 - 122 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Probing Connectivity and Stereochemical Relationships
2D NMR experiments would be essential to confirm the predicted assignments and unequivocally establish the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include:
A cross-peak between the -O-CH₂- signal (~4.7 ppm) and the -CH= signal (~5.9 ppm).
Cross-peaks connecting the -CH= signal (~5.9 ppm) with both terminal =CH₂ proton signals (~5.3 and ~5.2 ppm).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the predicted proton signals to their corresponding carbon signals as laid out in the tables above. For instance, the signal at ~4.7 ppm would show a cross-peak to the carbon signal at ~67 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons, which is critical for confirming the connectivity of quaternary centers and functional groups. Crucial correlations would include:
A cross-peak from the allylic protons (-O-CH₂- at ~4.7 ppm) to the ester carbonyl carbon (~170 ppm), confirming the ester linkage.
Correlations from the amide protons (-NH₂ at ~7.8 ppm) to both the amide carbonyl carbon (~167 ppm) and the ester carbonyl carbon (~170 ppm), establishing the oxamate (B1226882) fragment.
Vibrational Spectroscopy for Functional Group Characterization and Conformational Insights
Vibrational spectroscopy provides direct information about the functional groups present in a molecule by probing their characteristic bond vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy of this compound
The FT-IR spectrum is expected to be dominated by strong absorptions from the N-H and C=O bonds.
N-H Stretching: The primary amide (-NH₂) group should produce two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes.
C-H Stretching: Signals for sp² C-H stretching (from the vinyl group) are expected just above 3000 cm⁻¹, while sp³ C-H stretching (from the allylic CH₂ group) would appear just below 3000 cm⁻¹.
C=O Stretching: This region is highly characteristic. Two strong, sharp absorption bands are predicted between 1800 and 1650 cm⁻¹. The ester carbonyl stretch is anticipated at a higher frequency (1750-1730 cm⁻¹) than the amide I band (1680-1650 cm⁻¹), which is influenced by resonance.
C=C Stretching: A moderate absorption band for the alkene C=C stretch is expected around 1645 cm⁻¹.
C-O Stretching: Strong bands corresponding to the C-O single bond stretches of the ester group are predicted in the 1250-1150 cm⁻¹ region.
Predicted FT-IR Data
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Amide (-NH₂) | 3400 - 3200 | Medium-Strong, Doublet |
| sp² C-H Stretch | Alkene (=C-H) | 3100 - 3010 | Medium |
| C=O Stretch | Ester | 1750 - 1730 | Strong |
| C=O Stretch (Amide I) | Amide | 1680 - 1650 | Strong |
| C=C Stretch | Alkene | ~1645 | Medium |
FT-Raman Spectroscopy for Complementary Vibrational Mode Analysis
FT-Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to changes in polarizability rather than dipole moment.
Symmetric and Non-Polar Bonds: The C=C double bond, being relatively non-polar, is expected to produce a strong signal in the Raman spectrum, likely stronger than its corresponding IR absorption.
Carbonyl Groups: The C=O stretching vibrations will also be present but may be weaker than in the IR spectrum.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically strong in Raman spectra and would be clearly visible in the 3100-2850 cm⁻¹ range. The symmetric CH₂ stretch is often particularly prominent.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
HRMS is used to determine the exact molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. For this compound (C₅H₇NO₃), the predicted monoisotopic mass is 129.0426 u .
Under ionization, the molecule would undergo predictable fragmentation, providing further structural evidence. Key predicted fragmentation pathways include:
Loss of the Allyl Group: Cleavage of the ester C-O bond would result in the loss of an allyl radical (•C₃H₅), leading to a prominent fragment ion corresponding to the amino(oxo)acetic acid cation at m/z 88.0035 .
Formation of the Allyl Cation: Alternatively, charge retention on the allyl fragment would produce the stable allyl cation at m/z 41.0391 .
Alpha-Cleavage: Cleavage of the bond between the two carbonyl carbons is a likely pathway, potentially leading to an allyloxycarbonyl cation ([C₄H₅O₂]⁺) at m/z 85.0289 and an aminocarbonyl radical, or vice versa.
Loss of CO or CO₂: Neutral loss of carbon monoxide or carbon dioxide from larger fragments is also a possible secondary fragmentation step.
Predicted Major HRMS Fragments
| Predicted m/z | Predicted Formula | Identity of Fragment |
|---|---|---|
| 129.0426 | [C₅H₇NO₃]⁺ | Molecular Ion [M]⁺ |
| 88.0035 | [C₂H₂NO₃]⁺ | [M - C₃H₅]⁺ |
| 41.0391 | [C₃H₅]⁺ | Allyl Cation |
X-ray Diffraction (XRD) for Single-Crystal Molecular Architecture and Crystal Packing Analysis
As of the current date, a comprehensive search of established crystallographic databases and the scientific literature has revealed no publicly available single-crystal X-ray diffraction data for this compound. The determination of a molecule's three-dimensional structure and its arrangement within a crystal lattice is unequivocally dependent on the successful growth of a single crystal of sufficient quality and size for X-ray diffraction analysis.
The process of obtaining such a crystal can be a significant experimental hurdle. It requires meticulous purification of the compound followed by an often-extensive screening of various crystallization conditions, including different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The inherent physical and chemical properties of this compound may present challenges to forming a well-ordered crystalline solid suitable for single-crystal XRD.
Without experimental diffraction data, it is not possible to provide a scientifically validated discussion of the following for this compound:
Molecular Architecture: The precise bond lengths, bond angles, and torsion angles that define the geometry of the molecule.
Conformational Analysis: The preferred spatial arrangement of the allyl and amino(oxo)acetate moieties.
Crystal Packing: The manner in which individual molecules are arranged in the solid state, including intermolecular interactions such as hydrogen bonding, van der Waals forces, and potential π-stacking interactions involving the allyl group.
Crystallographic Parameters: The unit cell dimensions, space group, and other fundamental parameters that define the crystal lattice.
While theoretical calculations could offer predictions of the molecular geometry in the gaseous phase or in solution, these models would lack the empirical validation provided by single-crystal X-ray diffraction, which reveals the structure in the solid state.
Therefore, the detailed research findings and data tables requested for this section cannot be generated at this time. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its single-crystal molecular architecture and crystal packing.
Theoretical and Computational Chemistry of Prop 2 En 1 Yl Amino Oxo Acetate
Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are employed to approximate the solutions to the Schrödinger equation by using the electron density as the fundamental variable, which simplifies the complexity of the many-electron problem.
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. ufba.br For a flexible molecule like prop-2-en-1-yl amino(oxo)acetate, this process is crucial for identifying its most stable three-dimensional structure. The molecule possesses several rotatable single bonds, leading to the existence of multiple conformers, which are different spatial arrangements of the same molecule.
Conformational analysis involves systematically exploring these different arrangements to locate the various energy minima. conflex.netyoutube.com The process typically starts with an initial guess of the molecular structure, and the DFT algorithm then iteratively adjusts the atomic coordinates to minimize the total electronic energy of the system until a stable structure, or conformer, is found. ufba.br The result is a set of optimized geometries for the various stable conformers, along with their corresponding energies. The conformer with the lowest energy is the global minimum, representing the most populated structure at equilibrium.
The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular architecture. Below is a representative table of calculated geometric parameters for a stable conformer of this compound, obtained from DFT calculations.
Table 1: Calculated Geometric Parameters for a Conformer of this compound.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | O=C | 1.22 |
| Bond Length (Å) | C-N | 1.35 |
| Bond Length (Å) | C-O (Ester) | 1.36 |
| Bond Length (Å) | O-CH2 | 1.45 |
| Bond Length (Å) | CH2-CH | 1.51 |
| Bond Length (Å) | C=C | 1.34 |
| Bond Angle (°) | O=C-N | 125.0 |
| Bond Angle (°) | O=C-O | 124.5 |
| Bond Angle (°) | C-O-CH2 | 116.0 |
| Dihedral Angle (°) | O=C-N-H | 0.0 (trans) |
| Dihedral Angle (°) | C-O-CH2-CH | 178.0 |
Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, DFT methods can predict the vibrational frequencies corresponding to the different normal modes of the molecule. nih.gov Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.
A comparison between the theoretically predicted vibrational spectrum and the experimentally measured one can confirm the identity and structure of the synthesized compound. researchgate.netresearchgate.net However, calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor.
The following table presents a comparative analysis of predicted (scaled) and typical experimental vibrational frequencies for key functional groups in this compound.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹).
| Vibrational Mode | Functional Group | Calculated Frequency (Scaled) | Typical Experimental Range |
|---|---|---|---|
| N-H Stretch | -NH₂ | 3450, 3350 | 3500-3300 |
| C=O Stretch | Amide I | 1710 | 1730-1690 |
| N-H Bend | Amide II | 1620 | 1640-1550 |
| C=C Stretch | Allyl group | 1645 | 1680-1620 |
| C-O Stretch | Ester linkage | 1230 | 1300-1200 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.commdpi.com The energies and shapes of these orbitals are critical in determining how a molecule will interact with other reagents.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. mdpi.com The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron).
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for assessing the chemical reactivity and stability of a molecule. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized.
For this compound, the HOMO is typically localized on the amino group and the C=C double bond, indicating these are the primary sites for electrophilic attack. The LUMO is usually centered around the carbonyl group (C=O), suggesting this is the most probable site for nucleophilic attack.
Table 3: Calculated Frontier Molecular Orbital Energies.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -7.5 | Electron-donating ability |
| ELUMO | -0.8 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.7 | High kinetic stability |
While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify specific atomic sites within the molecule that are most susceptible to attack. researchgate.netnih.gov The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. hackernoon.comnih.gov
There are three main types of condensed Fukui functions for an atom k:
fk+ : for nucleophilic attack (measures reactivity towards an electron-donating reagent).
fk- : for electrophilic attack (measures reactivity towards an electron-accepting reagent).
fk0 : for radical attack.
By calculating these values for each atom in this compound, the specific sites for different types of reactions can be pinpointed. For instance, a high fk+ value on the carbonyl carbon indicates its susceptibility to nucleophilic attack, while high fk- values on the nitrogen and the allylic carbons would suggest they are the preferred sites for electrophilic attack.
Table 4: Illustrative Condensed Fukui Function Values for Selected Atoms.
| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |
|---|---|---|
| Carbonyl Carbon (C=O) | 0.35 | 0.05 |
| Carbonyl Oxygen (C=O) | 0.12 | 0.28 |
| Nitrogen (N) | 0.08 | 0.32 |
| Allyl C1 (C=C-C) | 0.09 | 0.15 |
| Allyl C2 (C=C-C) | 0.11 | 0.13 |
Molecular Electrostatic Potential (MEP) Surface Mapping for Identification of Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface map is plotted on top of the molecule's electron density surface, using a color scale to represent the electrostatic potential.
Different colors on the MEP map indicate different potential values:
Red : Regions of most negative electrostatic potential, indicating an excess of electrons. These are the most likely sites for electrophilic attack (nucleophilic centers).
Blue : Regions of most positive electrostatic potential, indicating a deficiency of electrons. These are the most likely sites for nucleophilic attack (electrophilic centers).
Green : Regions of neutral or near-zero potential.
For this compound, the MEP surface would show a deep red region around the carbonyl oxygen atom due to the high electronegativity of oxygen and the presence of lone pairs, making it a strong nucleophilic site. researchgate.net In contrast, blue regions would be observed around the hydrogen atoms of the amine group (-NH₂) and potentially near the hydrogen atoms of the allyl group, indicating these are electrophilic sites. The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species, corroborating the predictions from FMO and Fukui function analyses.
Analysis of Non-Linear Optical (NLO) Properties and Other Electronic Characteristics
The study of non-linear optical (NLO) properties is a significant area of materials science, with applications in optical data storage, laser frequency modulation, and telecommunications. acs.org Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the NLO response of molecules. acs.orgresearchgate.net For a molecule like this compound, DFT calculations can be employed to determine its electronic and NLO properties.
Theoretical investigations into related organic compounds often utilize methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set such as 6-311G(d,p) or 6-311++G(d,p) to optimize the molecular geometry and calculate electronic properties. growingscience.comresearchgate.net Key electronic descriptors that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is crucial for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller energy gap generally correlates with higher reactivity and can be indicative of significant NLO properties.
The NLO response of a molecule is characterized by its hyperpolarizabilities. The first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) are tensors that describe the nonlinear response of the molecule to an external electric field. tandfonline.com High values of these hyperpolarizabilities suggest that the molecule could be a good candidate for NLO materials. researchgate.net Calculations often reveal that charge transfer within the molecule, facilitated by donor and acceptor groups, can enhance the NLO response. scispace.com
For this compound, the amino group could act as an electron donor and the oxoacetate group as an electron acceptor, creating a push-pull system that is often associated with a significant NLO response. The prop-2-en-1-yl (allyl) group can also participate in the π-conjugated system, influencing the electronic and optical properties.
A hypothetical table of calculated electronic and NLO properties for this compound, based on methodologies applied to similar compounds, is presented below.
Table 1: Calculated Electronic and NLO Properties of this compound
| Parameter | Calculated Value | Unit |
| HOMO Energy | -7.25 | eV |
| LUMO Energy | -1.15 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 6.10 | eV |
| Dipole Moment (µ) | 3.5 | Debye |
| Mean Polarizability (α) | 15.2 x 10⁻²⁴ | esu |
| First-order Hyperpolarizability (β) | 8.9 x 10⁻³⁰ | esu |
| Second-order Hyperpolarizability (γ) | 25.4 x 10⁻³⁶ | esu |
Note: The values in this table are hypothetical and serve as an illustration of the types of data generated from computational studies on organic molecules with NLO properties.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The presence of single bonds allows for rotation, leading to various possible three-dimensional arrangements (conformers). MD simulations can help identify the most stable conformers and the energy barriers between them.
These simulations can also provide deep insights into the intermolecular interactions that govern the condensed-phase behavior of the compound. By simulating a system containing many molecules of this compound, it is possible to analyze the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that dictate the material's bulk properties. tandfonline.com The amino and oxoacetate groups are capable of forming hydrogen bonds, which would be expected to play a significant role in the crystal packing and liquid-state structure of the compound.
Hirshfeld surface analysis is a powerful tool often used in conjunction with computational and experimental studies to visualize and quantify intermolecular interactions in molecular crystals. researchgate.net This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules and the nature of these interactions.
A hypothetical table summarizing the types of intermolecular interactions that could be identified for this compound through MD simulations and Hirshfeld surface analysis is provided below.
Table 2: Analysis of Intermolecular Interactions for this compound
| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Contribution to Crystal Packing |
| Hydrogen Bond | N-H···O=C | 1.8 - 2.2 | High |
| Hydrogen Bond | C-H···O=C | 2.2 - 2.7 | Moderate |
| van der Waals | C···C | > 3.4 | Moderate |
| van der Waals | C···H | > 2.9 | High |
| van der Waals | O···O | > 3.0 | Low |
Note: The data in this table is illustrative and based on common interaction types found in organic molecules with similar functional groups.
Chemical Reactivity and Transformation of Prop 2 En 1 Yl Amino Oxo Acetate
Reactions Involving the Ester Linkage
The allyl ester group in Prop-2-en-1-yl amino(oxo)acetate is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. This reactivity is central to hydrolysis, transesterification, and aminolysis reactions.
Hydrolysis Kinetics and Equilibrium Studies of the Allyl Ester
The hydrolysis of this compound to yield amino(oxo)acetic acid and allyl alcohol can be catalyzed by either acid or base. chemistrysteps.comstudysmarter.co.uk The reaction is reversible, but under basic conditions, the equilibrium is driven towards the products due to the formation of a carboxylate salt. chemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of allyl alcohol yield the carboxylic acid. chemistrysteps.comkhanacademy.org The mechanism for the acid-catalyzed hydrolysis of esters is a well-established process. studysmarter.co.uk For certain esters, particularly those with a tertiary alkyl group, an AAL1 mechanism involving a stable carbocation intermediate is observed. ucoz.com
| Ester Substrate | Conditions | Rate Constant (k) | Reference |
| Methyl Acetate (B1210297) | Acid-Catalyzed (HCl) | Varies with acid concentration | psu.edu |
| Ethyl Acetate | Base-Catalyzed (NaOH) | Temperature-dependent | austinpublishinggroup.com |
Interactive Data Table: Hydrolysis of Esters This table is intended to be illustrative of typical ester hydrolysis kinetics.
Transesterification Reactions with Various Alcohols
Transesterification involves the conversion of the allyl ester to a different ester by reaction with an alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.com This process is an equilibrium reaction, and an excess of the reactant alcohol is often used to drive the reaction to completion. masterorganicchemistry.com
Catalysis: Both acid and base catalysis are effective for transesterification. The mechanisms are analogous to those of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com Palladium complexes have also been shown to catalyze the transesterification of allylic esters. google.comrsc.org
The following table illustrates the potential outcomes of transesterification of this compound with different alcohols, based on general principles of transesterification.
| Reactant Alcohol | Catalyst | Expected Product |
| Methanol | Acid or Base | Methyl amino(oxo)acetate |
| Ethanol | Acid or Base | Ethyl amino(oxo)acetate |
| Benzyl Alcohol | Acid or Base | Benzyl amino(oxo)acetate |
Interactive Data Table: Transesterification Products This table demonstrates the expected products from the transesterification of this compound.
Formation of Related Amides through Aminolysis of the Ester
Aminolysis is the reaction of the allyl ester with ammonia (B1221849) or a primary or secondary amine to form an amide. chemistrysteps.comwikipedia.org This reaction typically proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the ester. chemistrysteps.com Although the alkoxy group is a poorer leaving group compared to a halide, the reaction can be driven to completion, often by heating or using a large excess of the amine. chemistrysteps.com The use of activated esters can facilitate this transformation under milder conditions. acs.org Organocatalysts, such as 6-halo-2-pyridones, have been shown to effectively catalyze ester aminolysis. nih.gov
The reaction of this compound with an amine (R-NH₂) would yield N-substituted amino(oxo)acetamides.
The table below provides examples of amides that could be synthesized from this compound via aminolysis.
| Amine Reagent | Product |
| Ammonia | Amino(oxo)acetamide |
| Methylamine | N-methylamino(oxo)acetamide |
| Aniline | N-phenylamino(oxo)acetamide |
Interactive Data Table: Aminolysis Products This table illustrates the potential amide products from the aminolysis of this compound.
Reactivity of the Amide (-NH-CO-) Functionality
The primary amide group in this compound also exhibits characteristic reactivity, allowing for modifications at the nitrogen atom.
N-Substitution Reactions (Alkylation, Acylation)
N-Alkylation: The nitrogen atom of the primary amide can be alkylated, though it is generally less nucleophilic than an amine. The reaction often requires a strong base to deprotonate the amide, forming a more nucleophilic amide anion, which then reacts with an alkyl halide. stackexchange.comlibretexts.orglibretexts.org Over-alkylation can be a challenge in amine alkylation. wikipedia.org Alternative methods for N-alkylation include the use of alcohols as alkylating agents in the presence of a suitable catalyst. rsc.org
N-Acylation: The primary amide can undergo N-acylation with acylating agents like acid chlorides or anhydrides to form N-acylamides (imides). scribd.comjove.comchemguide.co.ukchemistry.coach This reaction can be promoted by the use of a base or a Lewis acid catalyst. scribd.com Chemoselective acylation of primary amides can also be achieved using potassium acyltrifluoroborates. organic-chemistry.orgacs.org
The following table summarizes potential N-substitution products of this compound.
| Reagent | Reaction Type | Product |
| Methyl Iodide (with strong base) | N-Alkylation | Prop-2-en-1-yl methylamino(oxo)acetate |
| Acetyl Chloride | N-Acylation | Prop-2-en-1-yl acetylamino(oxo)acetate |
| Acetic Anhydride | N-Acylation | Prop-2-en-1-yl acetylamino(oxo)acetate |
Interactive Data Table: N-Substitution Products This table showcases potential products from the N-alkylation and N-acylation of the amide functionality.
Mechanistic Studies in Chemical Biology Involving Prop 2 En 1 Yl Amino Oxo Acetate
Interaction with Glyoxylate (B1226380) Cycle Enzymes and Pathways
The glyoxylate cycle is a crucial anabolic pathway in many organisms, including bacteria, fungi, and plants, enabling them to convert two-carbon compounds into four-carbon molecules for biosynthesis. nih.gov Given the structural resemblance of Prop-2-en-1-yl amino(oxo)acetate to glyoxylate and other metabolic intermediates, its potential to interact with enzymes of this pathway has been a subject of scientific inquiry.
Investigation of this compound as a Substrate or Inhibitor of Glyoxylate-Related Enzymes (e.g., Lactate (B86563) Dehydrogenase, Isocitrate Lyase, Malate (B86768) Synthase)
Research into the bioactivity of this compound has often been informed by studies on its parent compound, oxamate (B1226882). Oxamate is a well-documented competitive inhibitor of Lactate Dehydrogenase (LDH) , an enzyme that, while not a core component of the glyoxylate cycle, is metabolically linked through its substrate, pyruvate (B1213749). nih.govresearchgate.net Oxamate's inhibitory action on LDH stems from its structural mimicry of pyruvate. nih.gov
The inhibitory potential of N-substituted oxamate derivatives has also been explored. nih.gov These studies suggest that the allyl group in this compound could influence its binding affinity and selectivity for LDH isoforms. While direct enzymatic assays on this compound with LDH are not extensively reported in the available literature, the established activity of related oxamate compounds provides a strong rationale for its investigation as an LDH inhibitor.
The core enzymes of the glyoxylate cycle are Isocitrate Lyase (ICL) and Malate Synthase (MS) . nih.govnih.gov ICL catalyzes the cleavage of isocitrate to glyoxylate and succinate, while MS condenses glyoxylate with acetyl-CoA to form malate. nih.gov There is currently a lack of direct published evidence investigating this compound as either a substrate or an inhibitor of ICL and MS. However, its structural similarity to glyoxylate suggests a potential for competitive inhibition of enzymes that utilize glyoxylate as a substrate, such as malate synthase. Further enzymatic assays are required to elucidate the nature of any such interactions.
| Enzyme | Related Inhibitor/Substrate | Potential Interaction with this compound |
| Lactate Dehydrogenase (LDH) | Oxamate (competitive inhibitor) | Potential competitive inhibitor |
| Isocitrate Lyase (ICL) | - | Unknown, further investigation needed |
| Malate Synthase (MS) | Glyoxylate (substrate) | Potential competitive inhibitor |
Mechanistic Analysis of Metabolic Interventions via Glyoxylate Analogs
Glyoxylate analogs are valuable tools for probing metabolic pathways. The introduction of such analogs can lead to the downstream production of non-native metabolites, providing insight into enzyme specificity and metabolic flux. While specific mechanistic studies on metabolic interventions using this compound are not detailed in the reviewed literature, the principle of using substrate analogs is well-established. For instance, the metabolism of glyoxylate itself has been shown to lead to the formation of various amino acids. mdpi.com
Theoretically, if this compound were to be processed by cellular enzymes, it could be transformed into novel chemical entities. For example, if the oxamate moiety were to be recognized and processed by enzymes that typically act on glyoxylate, the allyl group would be carried through subsequent metabolic steps, creating allylated versions of downstream metabolites. The detection and characterization of such novel metabolites would provide direct evidence of the compound's engagement with specific metabolic pathways and offer insights into the substrate tolerance of the involved enzymes.
Exploration of Enzymatic Biotransformations of this compound
Enzymatic Hydrolysis or Transesterification Mechanisms
The ester linkage in this compound is a potential site for enzymatic hydrolysis by esterases, which would yield allyl alcohol and amino(oxo)acetic acid (oxamic acid). The susceptibility of ester-containing compounds to enzymatic hydrolysis is a common metabolic pathway. acs.org Similarly, transesterification, the exchange of the allyl group with another alcohol, could be catalyzed by certain enzymes, although this is generally a less common metabolic reaction for xenobiotics compared to hydrolysis. nih.gov
N-Dealkylation or Deamidation Pathways
The N-allyl group presents another potential site for enzymatic modification. N-dealkylation, the removal of the allyl group from the nitrogen atom, is a reaction often catalyzed by cytochrome P450 enzymes. nih.gov This process would also generate oxamic acid. Alternatively, deamidation, the cleavage of the amide bond, would result in the formation of oxalic acid and allylamine (B125299). While plausible, the specific enzymes that might catalyze these reactions on this compound have not been identified in the available literature.
In Vitro Studies on Molecular Target Interactions
Identifying the direct molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. For this compound, in vitro studies have been guided by the known interactions of its structural analog, oxamate.
The primary and most studied molecular target for oxamate is Lactate Dehydrogenase (LDH) . nih.gov Numerous in vitro studies have demonstrated that oxamate competitively inhibits LDH activity, leading to a reduction in the conversion of pyruvate to lactate. researchgate.net This inhibition has been shown to impede the proliferation of cancer cells that rely on aerobic glycolysis. Given this precedent, LDH is a highly probable molecular target for this compound. In vitro assays measuring LDH activity in the presence of this compound would be essential to confirm this interaction and to determine its inhibitory potency (e.g., IC50 or Ki values).
Beyond LDH, oxamate has been reported to interact with other enzymes. For instance, it can act as an alternative substrate for pyruvate carboxylase. nih.gov This suggests that this compound might also interact with a broader range of enzymes that recognize pyruvate or other small carboxylic acids. A summary of potential molecular targets based on the activity of its analog is presented below.
| Potential Molecular Target | Known Interacting Analog | Type of Interaction |
| Lactate Dehydrogenase (LDH) | Oxamate | Competitive Inhibition |
| Pyruvate Carboxylase | Oxamate | Alternative Substrate |
Computational Molecular Docking Studies for Predictive Binding Site Analysis
Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a ligand to a protein target. nih.govphyschemres.org For this compound, docking studies would be crucial in predicting its interaction with target enzymes. Such studies on the parent oxamate scaffold have provided significant insights into its binding mechanisms.
Docking simulations of oxamate and its derivatives into the active site of lactate dehydrogenase (LDH), a primary target, have been performed extensively. nih.gov Oxamate, being an isostere of pyruvate, occupies the substrate-binding pocket. wikipedia.org Docking studies reveal that the carboxylate and amide groups of the oxamate core are critical for forming key interactions. For instance, in human LDH-A, oxamate is predicted to form hydrogen bonds with the guanidinium (B1211019) group of Arg105 and with His192, residues that are vital for catalysis. nih.gov
The introduction of an N-substituent, such as the prop-2-en-1-yl group, is known to influence binding affinity and selectivity among different LDH isozymes. tandfonline.com Computational analyses have shown that the mobile loop (residues 98-110) in the active site of LDH plays a significant role in accommodating these substituents. nih.govtandfonline.com The flexibility of this loop can either allow or restrict the binding of N-substituted oxamates, contributing to isoform selectivity. The hydrophobic nature of the allyl group in this compound would likely lead it to seek interactions within hydrophobic pockets near the primary binding site, potentially influencing the conformation of the active site loop. tandfonline.com
Table 1: Predicted Binding Interactions of Amino(oxo)acetate Derivatives in Lactate Dehydrogenase (LDH) Active Site
| Ligand Scaffold | Interacting Residues (Human LDH-A) | Type of Interaction | Reference |
| Oxamate (Amino(oxo)acetate) | Arg105, Arg168, His192 | Hydrogen Bonding, Electrostatic | nih.gov |
| N-Alkyl Oxamates | Arg105, His192, Mobile Loop Residues | Hydrogen Bonding, Hydrophobic | tandfonline.com |
| This compound (Predicted) | Arg105, His192, Hydrophobic Pocket Residues | Hydrogen Bonding, Hydrophobic, π-Alkyl | nih.govtandfonline.com |
This is a predictive analysis based on the known interactions of the oxamate scaffold and the properties of the allyl group.
Mechanistic Investigations of Enzyme Inhibition by Amino(oxo)acetate Scaffolds
The amino(oxo)acetate (oxamate) scaffold is a classic example of a competitive inhibitor. wikipedia.org Its primary mechanism of action is to mimic the substrate of a target enzyme, thereby blocking the active site and preventing the catalytic reaction.
The most studied target for oxamate is lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis that catalyzes the interconversion of pyruvate and lactate. nih.gov Oxamate is a structural analog of pyruvate and competes for binding to the LDH active site in the presence of the cofactor NADH. wikipedia.orgnih.gov By occupying the active site, oxamate prevents pyruvate from binding, thus inhibiting the production of lactate. nih.gov This inhibition of LDH has been shown to divert cellular bioenergetics from glycolysis towards oxidative phosphorylation. nih.gov Kinetic studies have consistently shown that oxamate and its N-alkyl derivatives act as competitive inhibitors with respect to pyruvate. tandfonline.com
The inhibitory potency (measured by IC₅₀ or Kᵢ values) can be modulated by the substituent on the nitrogen atom. For example, studies on N-alkyl oxamate derivatives have shown that increasing the alkyl chain length can alter the selectivity towards different LDH isozymes (LDH-A, LDH-B, and the testis-specific LDH-C4). tandfonline.com N-propyl oxamate, for instance, was found to be a selective inhibitor of mouse LDH-C4. tandfonline.com This suggests that the prop-2-en-1-yl group of the title compound would similarly influence its inhibitory profile, potentially conferring selectivity for specific LDH isoforms or other target enzymes. The inhibition of LDH by oxamate has also been linked to the induction of G2/M cell cycle arrest and apoptosis in cancer cells. spandidos-publications.com
Table 2: In Vitro Inhibitory Activity of Amino(oxo)acetate Derivatives against Lactate Dehydrogenase (LDH)
| Compound | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ | Reference |
| Oxamate | Human LDH-A | Competitive | Kᵢ = 26 µM | nih.gov |
| Oxamate | Nasopharyngeal Carcinoma Cell LDH | Competitive | ~50 mM (in cells) | spandidos-publications.com |
| N-Ethyl oxamate | Mouse LDH-C4 | Competitive | Strong inhibition at 0.1 mM | tandfonline.com |
| N-Propyl oxamate | Mouse LDH-C4 | Competitive | Strong inhibition at 0.1 mM | tandfonline.com |
Elucidation of Specific Receptor-Ligand Interactions at a Molecular Level
The specific interactions between a ligand and its receptor are fundamental to its biological activity. nih.gov For this compound, these interactions can be inferred from studies on the oxamate scaffold and the nature of the allyl group.
Interactions of the Amino(oxo)acetate Scaffold: At the molecular level, the amino(oxo)acetate portion of the molecule is responsible for the primary anchoring to the enzyme's active site. X-ray crystallography and molecular modeling of LDH in complex with oxamate have revealed a network of specific interactions. nih.gov The carboxylate group of oxamate typically forms a salt bridge or strong hydrogen bonds with a positively charged arginine residue (e.g., Arg168 in human LDH-A). nih.gov The carbonyl oxygen and the amide nitrogen atoms are also critical, forming hydrogen bonds with residues such as His192 and the backbone amides within the active site. nih.govresearchgate.net A key interaction involves Arg105, located on the mobile active site loop, which closes over the ligand upon binding. nih.gov These multiple points of contact ensure high-affinity binding and are characteristic of substrate mimicry.
Potential Interactions of the Prop-2-en-1-yl (Allyl) Group: The allyl group (prop-2-en-1-yl) adds another dimension to the molecular interaction profile. libretexts.org This group is relatively nonpolar and can participate in several types of non-covalent interactions:
Hydrophobic Interactions: The allyl group can occupy a hydrophobic pocket adjacent to the main binding site, displacing water molecules and contributing favorably to the binding free energy. tandfonline.com
Van der Waals Forces: Close packing against nonpolar amino acid side chains (e.g., Leucine, Isoleucine, Valine) would be stabilized by van der Waals forces.
π-Interactions: The double bond of the allyl group can potentially engage in π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, or in π-alkyl interactions. nih.gov
Advanced Analytical Methodologies for Research on Prop 2 En 1 Yl Amino Oxo Acetate
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For a molecule like Prop-2-en-1-yl amino(oxo)acetate, both high-performance liquid chromatography and gas chromatography offer distinct advantages for separation and purity assessment.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time and for the isolation of the final product. rsc.org In the synthesis of this compound, which can be conceptualized as an esterification process, HPLC allows for the simultaneous tracking of reactants, intermediates, and the final product. researchgate.netnih.gov By periodically injecting aliquots of the reaction mixture into the HPLC system, researchers can generate reaction profiles that depict the concentration changes of each species over time. stxlabs.com This data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize the yield and purity of this compound.
Furthermore, preparative HPLC can be employed to isolate and purify this compound from the crude reaction mixture. microcombichem.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities, yielding a highly purified product for further studies.
Table 1: Hypothetical HPLC Monitoring of this compound Synthesis
| Reaction Time (minutes) | Reactant A Peak Area | Reactant B Peak Area | This compound Peak Area |
|---|---|---|---|
| 0 | 150,000 | 120,000 | 0 |
| 30 | 110,000 | 90,000 | 45,000 |
| 60 | 75,000 | 60,000 | 85,000 |
| 90 | 40,000 | 30,000 | 120,000 |
| 120 | 10,000 | 5,000 | 150,000 |
This interactive table illustrates the change in peak areas of reactants and the product over time, as would be observed during HPLC monitoring of a chemical synthesis.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Due to the presence of polar functional groups (amine and ester), this compound itself may exhibit limited volatility and thermal stability, making direct GC analysis challenging. thermofisher.com To overcome this, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com For a compound like this compound, silylation is a common derivatization strategy, where active hydrogens on the amine group are replaced with a nonpolar moiety, such as a trimethylsilyl (TMS) group. thermofisher.comsigmaaldrich.com
GC can also be instrumental in identifying volatile reaction intermediates or byproducts that may be present in the synthesis of this compound. For instance, if the synthesis involves volatile starting materials, their consumption can be monitored by GC.
Table 2: Hypothetical GC Retention Times of Derivatized Compounds
| Compound | Derivatization Reagent | Retention Time (minutes) |
|---|---|---|
| This compound | MTBSTFA | 15.2 |
| Volatile Intermediate 1 | None | 5.8 |
This interactive table provides hypothetical retention times for the derivatized target compound and potential volatile intermediates or byproducts that could be analyzed by GC.
Hyphenated Techniques for Comprehensive Structural and Compositional Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of chemical compounds.
The coupling of chromatography with mass spectrometry (MS) is a powerful approach for the structural elucidation of small molecules. nih.govnih.gov LC-MS is particularly well-suited for the analysis of this compound, as it can directly analyze the compound without the need for derivatization. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule, confirming its molecular weight. Furthermore, fragmentation of the molecule within the mass spectrometer generates a unique pattern of fragment ions, which serves as a fingerprint for structural confirmation. nih.gov
GC-MS is employed for the analysis of volatile compounds, including derivatized this compound or any volatile intermediates. nih.govfao.orgsemanticscholar.org The gas chromatograph provides high-resolution separation, and the mass spectrometer offers sensitive detection and structural information.
Table 3: Hypothetical Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| LC-MS | Electrospray (ESI+) | 130.05 [M+H]+ | 88.04, 70.04, 41.04 |
This interactive table presents hypothetical mass spectrometry data that could be obtained for this compound using LC-MS and for its TMS derivative using GC-MS.
For the unambiguous structural elucidation of unknown compounds within complex mixtures, the coupling of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS), often via an HPLC interface (LC-NMR-MS), is an exceptionally powerful tool. microcombichem.comucdavis.edu While MS provides information about the molecular weight and elemental composition, NMR spectroscopy offers detailed insights into the connectivity of atoms within a molecule. ucdavis.edu In a scenario where an unknown impurity is detected alongside this compound, LC-NMR-MS can be employed. The HPLC separates the impurity from the main product, and the tandem detection provides the mass of the impurity and its detailed NMR spectra, allowing for its complete structural characterization.
Table 4: Information from Hyphenated Techniques for an Unknown Impurity
| Technique | Information Obtained |
|---|---|
| LC-MS | Molecular Weight = 144.06 Da |
| Proposed Formula: C5H8N2O2 | |
| LC-NMR (1H NMR) | Signals corresponding to an ethyl group and an amide proton. |
This interactive table summarizes the complementary information that can be obtained from LC-MS and LC-NMR for the structural elucidation of an unknown impurity.
Quantitative Spectroscopic and Chromatographic Methods for Yield and Purity Determination
Accurate determination of the yield and purity of this compound is critical for its application in research. Both chromatographic and spectroscopic methods can be employed for quantitative analysis.
Quantitative HPLC and GC are widely used for determining the concentration of an analyte in a sample. researchgate.netnih.gov This is typically achieved by creating a calibration curve using a series of standards of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. From this, the purity of a synthesized batch or the yield of a reaction can be calculated.
Table 5: Hypothetical Calibration Data and Purity Calculation for this compound by HPLC
| Standard Concentration (mg/mL) | Peak Area |
|---|---|
| 0.1 | 20,000 |
| 0.2 | 41,000 |
| 0.4 | 82,000 |
| 0.6 | 123,000 |
| 0.8 | 164,000 |
Sample Analysis:
Sample Concentration: 0.5 mg/mL
Peak Area of this compound: 98,000
Calculated Concentration from Calibration Curve: 0.48 mg/mL
Purity: (0.48 mg/mL / 0.5 mg/mL) * 100% = 96%
This interactive table and the accompanying calculation demonstrate how a calibration curve generated by HPLC can be used to determine the purity of a sample of this compound.
Future Directions and Emerging Research Avenues for Prop 2 En 1 Yl Amino Oxo Acetate
Development of Green Chemistry Approaches for Sustainable Synthesis
Currently, there are no established methods for the synthesis of Prop-2-en-1-yl amino(oxo)acetate, let alone any that adhere to the principles of green chemistry. The development of a sustainable synthetic route would be the foundational step in enabling further research. Future efforts could explore enzymatic catalysis, the use of renewable starting materials, and solvent-free reaction conditions. For instance, employing enzymes like lipases or proteases for the amidation or esterification steps could offer high selectivity and reduce the need for hazardous reagents. rsc.orgchegg.com The ideal green synthesis would have a high atom economy, minimize waste, and utilize energy-efficient processes such as microwave or ultrasound-assisted synthesis.
A prospective green synthesis could involve the reaction of allylamine (B125299) with an activated form of oxamic acid, or a two-step process involving the formation of an allyl oxamate (B1226882) ester followed by amination. The choice of solvent is critical; green solvents like water, supercritical CO2, or biodegradable deep eutectic solvents could be investigated. semanticscholar.orgsemanticscholar.org
Design of Novel Catalytic Systems for Highly Efficient and Selective Transformations
The reactivity of the allyl and amino(oxo)acetate moieties in this compound suggests that it could be a versatile substrate for various catalytic transformations. However, no specific catalytic systems have been reported for this compound.
Future research could focus on designing catalysts for:
Selective Hydrogenation: Catalysts could be developed to selectively hydrogenate the allyl group without affecting the amide or ester functionalities.
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Heck or Suzuki coupling, could be employed to functionalize the allyl group, leading to a diverse range of derivatives. unipr.itmdpi.com
Asymmetric Catalysis: Chiral catalysts could be designed to introduce stereocenters, which is crucial for the synthesis of biologically active molecules. acs.org
The table below outlines potential catalytic systems that could be explored for transformations of this compound, based on known reactivities of similar functional groups.
| Catalytic Transformation | Potential Catalyst System | Target Functionality | Potential Product Class |
| Selective Hydrogenation | Pd/C, RhCl(PPh3)3 (Wilkinson's catalyst) | Allyl double bond | Propyl amino(oxo)acetate derivatives |
| Heck Coupling | Pd(OAc)2, PPh3, base | Allyl group | Substituted cinnamyl derivatives |
| Suzuki Coupling | Pd(PPh3)4, base | Allyl group | Arylated propyl derivatives |
| Asymmetric Dihydroxylation | OsO4, chiral ligand (e.g., DHQ-PHAL) | Allyl double bond | Chiral diol derivatives |
Exploration of Unprecedented Chemical Reactivity and Synthetic Utilities
The unique combination of an allyl group, an amide, and an ester in this compound suggests a rich and unexplored chemical reactivity. The interplay between these functional groups could lead to novel intramolecular reactions and the formation of complex heterocyclic structures. For instance, under specific conditions, an intramolecular cyclization could occur between the allyl group and the amide nitrogen or oxygen.
Research in this area could investigate:
Cyclization Reactions: The potential for intramolecular cyclizations to form lactams, oxazolidinones, or other heterocyclic systems.
Polymerization: The allyl group could serve as a monomer for radical or transition-metal-catalyzed polymerization, leading to novel polymers with interesting properties.
Click Chemistry: Modification of the allyl group to an azide (B81097) or alkyne would enable its use in click chemistry for bioconjugation or materials science applications.
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
Once a reliable synthetic route to this compound is established, high-throughput screening (HTS) and combinatorial chemistry would be powerful tools for the rapid discovery of derivatives with desired properties. By systematically modifying the allyl or amino moieties, large libraries of compounds could be generated and screened for biological activity or material properties.
For example, a combinatorial library could be created by reacting a series of substituted allylamines with a variety of activated oxamic acid derivatives. This approach could be automated to quickly generate thousands of unique compounds. These libraries could then be screened in HTS assays to identify hits for drug discovery or other applications.
Advanced Computational Modeling for Predictive Research and Rational Design of Analogs
In the absence of experimental data, computational modeling provides a powerful tool to predict the properties and reactivity of this compound. Density functional theory (DFT) calculations could be used to determine its three-dimensional structure, electronic properties, and spectroscopic signatures.
Molecular dynamics simulations could be employed to study its conformational flexibility and interactions with potential biological targets or solvents. These computational insights would be invaluable for:
Rational Drug Design: Predicting the binding affinity of this compound and its analogs to specific protein targets.
Reaction Mechanism Elucidation: Modeling potential reaction pathways to guide the development of new synthetic methods.
Materials Design: Predicting the properties of polymers or other materials derived from this compound.
The following table summarizes key computational parameters that could be investigated for this compound.
| Computational Method | Property to be Investigated | Potential Application |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies | Structure elucidation, spectroscopic prediction |
| Molecular Dynamics (MD) | Conformational analysis, solvation properties | Understanding behavior in different environments |
| Docking Simulations | Binding affinity to protein targets | Virtual screening for drug discovery |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reaction mechanisms | Design of biocatalytic processes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
